The synthesis of BPR1K871 has undergone several stages of optimization to improve yield and scalability. The most notable synthetic routes include:
The final product was synthesized in a single batch of 3.09 kg, facilitating preclinical testing .
BPR1K871 features a complex molecular structure characterized by a quinazoline core with a substituted thiazoline side chain. The molecular formula is , with a molecular weight of approximately 462.55 g/mol. Key structural components include:
This structural configuration is essential for its function as a multi-kinase inhibitor.
BPR1K871 engages in various chemical reactions during its synthesis, particularly:
These reactions highlight the compound's synthetic versatility and potential for further modifications.
BPR1K871 exerts its therapeutic effects primarily through the inhibition of FLT3 and Aurora Kinase A. The mechanism involves:
The efficacy is demonstrated through significant anti-proliferative effects observed in various cancer cell lines.
BPR1K871 exhibits several notable physical and chemical properties:
These properties contribute to its potential as an effective therapeutic agent.
BPR1K871 has significant applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3